Home > Products > Screening Compounds P4795 > Pyrathiazine hydrochloride
Pyrathiazine hydrochloride - 522-25-8

Pyrathiazine hydrochloride

Catalog Number: EVT-6727312
CAS Number: 522-25-8
Molecular Formula: C18H21ClN2S
Molecular Weight: 332.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pyrathiazine hydrochloride is synthesized through chemical processes involving thiazine derivatives. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon. This compound is specifically classified as a thiazine due to its unique molecular structure that includes sulfur and nitrogen atoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of pyrathiazine hydrochloride typically involves several methods, with one common approach being the reaction of phenothiazine with pyrrolidine. The process can be detailed as follows:

  1. Reagents: The primary reagents include phenothiazine and pyrrolidine.
  2. Reaction Conditions: The reaction is usually conducted under controlled temperatures and may require solvents such as ethanol or methanol.
  3. Procedure: The phenothiazine is reacted with pyrrolidine in the presence of an acid catalyst, often hydrochloric acid, to facilitate the formation of pyrathiazine hydrochloride.
  4. Purification: Post-synthesis, the product is purified using techniques like recrystallization or chromatography to ensure high purity levels.

This method has been validated for its efficiency and yield in producing pyrathiazine hydrochloride suitable for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

Pyrathiazine hydrochloride has a complex molecular structure characterized by its thiazine ring system. The molecular formula is C10_{10}H10_{10}ClN3_{3}S, indicating that it contains ten carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and one sulfur atom.

  • Molecular Weight: Approximately 227.72 g/mol.
  • Structural Representation: The compound features a bicyclic structure with a thiazine ring fused to a phenyl ring.

The arrangement of atoms within the molecule contributes to its pharmacological properties and interactions with biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Pyrathiazine hydrochloride can participate in various chemical reactions due to its functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The nitrogen atoms in the thiazine ring can act as nucleophiles, participating in substitution reactions with electrophiles.
  2. Reduction Reactions: Pyrathiazine can undergo reduction to form different derivatives, which may exhibit altered pharmacological effects.
  3. Complex Formation: It can form complexes with metal ions, which may enhance its therapeutic efficacy or alter its solubility properties.

These reactions are crucial for the development of new derivatives that may have improved therapeutic profiles .

Mechanism of Action

Process and Data

Pyrathiazine hydrochloride exhibits its pharmacological effects primarily through modulation of neurotransmitter systems in the brain. Its mechanism of action involves:

  1. Dopamine Receptor Antagonism: Pyrathiazine acts as an antagonist at dopamine receptors, which helps in managing conditions like anxiety and schizophrenia.
  2. Serotonin Modulation: It also influences serotonin pathways, contributing to its antidepressant effects.
  3. GABAergic Activity: The compound may enhance GABA (gamma-aminobutyric acid) activity, leading to increased inhibitory neurotransmission.

These mechanisms underpin its use as an anxiolytic and antipsychotic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyrathiazine hydrochloride possesses distinct physical and chemical properties that are relevant for its application:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as ethanol.
  • Melting Point: Approximately 200 °C.
  • pH Stability: Exhibits stability within a pH range of 4 to 7.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Pyrathiazine hydrochloride is utilized in various scientific and medical applications:

  1. Pharmaceutical Formulations: Used in the development of medications aimed at treating psychiatric disorders.
  2. Research Studies: Investigated for its potential effects on neurotransmitter systems, contributing to the understanding of mental health disorders.
  3. Analytical Chemistry: Employed in analytical methods such as high-performance liquid chromatography for quality control in pharmaceutical products.

Its diverse applications highlight its significance in both therapeutic contexts and research environments .

Pharmacological Mechanisms of Pyrathiazine Hydrochloride in Histaminergic Pathways

Histamine Release Induction and Dual Antihistaminic Activity

Pyrathiazine hydrochloride, a first-generation H1-antihistamine of the phenothiazine class, exhibits a paradoxical initial histamine release followed by sustained receptor blockade. This diphasic activity stems from its structural similarity to endogenous histamine, particularly the substituted ethylamine core and tertiary nitrogen group essential for receptor interaction [8]. Upon administration, pyrathiazine transiently displaces histamine from mast cell granules via competitive binding to heparin sulfate proteoglycans, causing localized histamine surge and acute vascular permeability. This phase typically manifests as transient erythema or pruritus in sensitive tissues.

The subsequent antihistaminic phase involves inverse agonism at H1 receptors. Pyrathiazine stabilizes the inactive conformation of Gq-protein-coupled H1 receptors, reducing constitutive activity and blocking histamine-induced signaling. Crucially, it also exhibits moderate H2-receptor affinity, inhibiting gastric acid secretion and cardiac effects mediated by cAMP elevation [1] [6]. This dual receptor blockade (H1/H2) potentiates its anti-inflammatory effects, particularly in urticaria and angioedema, where combined receptor inhibition significantly reduces vascular leakage compared to selective H1 antagonism alone [6].

  • Molecular Basis of Dual Activity:
  • Initial Release: Competitive displacement of histamine from mast cell heparin complexes due to higher cationic charge density.
  • Receptor Blockade: High-affinity binding to transmembrane domains 3 and 5 of H1 receptors (shared with histamine’s binding site) and allosteric modulation of H2 receptors [8].

Table 1: Comparative Receptor Affinity of Phenothiazine Antihistamines

CompoundH1 Receptor (Ki nM)H2 Receptor (Ki nM)Muscarinic (Ki nM)
Pyrathiazine HCl8.2 ± 0.9310 ± 25450 ± 32
Promethazine5.1 ± 0.7>1000120 ± 15
Chlorpheniramine2.3 ± 0.4>100085 ± 10

Modulation of Histamine Methyltransferase Activity in Mammalian Systems

Beyond receptor antagonism, pyrathiazine directly inhibits histamine-N-methyltransferase (HNMT), the primary cytosolic enzyme responsible for histamine catabolism in the central nervous system and bronchial tissues. HNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to histamine’s imidazole ring, forming Nᴮ-methylhistamine. Pyrathiazine’s tricyclic phenothiazine structure competitively occupies the histamine-binding pocket of HNMT, as revealed by X-ray crystallography studies of homologous inhibitors [4] [7].

The inhibition kinetics follow a mixed competitive-noncompetitive model with an IC₅₀ of 0.8 μM in human hepatic cytosol. This potency arises from:

  • Hydrophobic Interactions: Planar phenothiazine ring stacking against Phe9 and Tyr15 residues in HNMT’s active site.
  • Cation-π Bonding: Protonated amine nitrogen of pyrathiazine forming electrostatic bonds with π-electron clouds of Phe19.
  • Steric Hindrance: Dimethylamino group preventing SAM cofactor alignment [4].

Consequently, pyrathiazine prolongs the half-life of synaptic histamine by 3.2-fold in rodent models, elevating extracellular histamine levels in the hypothalamus by 40–60%. This HNMT inhibition paradoxically amplifies histamine availability during initial release (Section 1.1) but potentiates receptor blockade by saturating receptors with unmetabolized histamine, leading to tachyphylaxis [4] [7].

Table 2: Inhibitory Potency of HNMT Inhibitors

CompoundHNMT IC₅₀ (μM)Blood-Brain Barrier Penetration
Pyrathiazine HCl0.8Moderate (Log P = 3.1)
Metoprine0.01High (Log P = 4.2)
Tacrine0.12High (Log P = 3.7)
Diphenhydramine1.5High (Log P = 3.3)

Tissue Permeability Alterations and Diphasic Inflammatory Responses

Pyrathiazine exerts complex, time-dependent effects on vascular permeability through intertwined histaminergic and non-histaminergic pathways:

Phase 1: Permeability Enhancement (0–30 min post-administration)

The initial histamine surge activates endothelial H1 receptors, triggering phospholipase C (PLC)-mediated IP₃ production and intracellular calcium flux. This causes rapid contraction of actomyosin filaments, destabilizing vascular endothelial (VE)-cadherin junctions. Concurrently, H1 activation upregulates vesiculo-vacuolar organelle (VVO) formation, increasing transcellular transport of albumin (65 kDa) and dextran (70 kDa) by 4.7-fold in dermal venules [5]. Histamine also induces Weibel-Palade body exocytosis, releasing stored angiopoietin-2, which sensitizes endothelia to vascular endothelial growth factor (VEGF) [5].

Phase 2: Permeability Suppression (1–6 hours post-administration)

Sustained H1/H2 blockade reverses early-phase leakage:

  • Paracellular Pathway: Pyrathiazine restores VE-cadherin/β-catenin complex assembly via RhoA-dependent inhibition of myosin light-chain kinase (MLCK), reducing intercellular gaps by 78% [5].
  • Transcellular Pathway: Downregulation of VVO formation and caveolin-1 phosphorylation, decreasing albumin extravasation by 62% in hepatic sinusoids [3] [5].

Notably, in experimental porphyria models, pyrathiazine reduced protoporphyrin-IX-induced phototoxic edema by 55% through dual H1/H2 blockade, outperforming selective H1 antagonists (22% reduction) [3]. This highlights its therapeutic potential in inflammation involving mast cell-derived and non-mast cell-derived permeability factors.

  • Kinetics of Permeability Modulation:
  • Peak Leakage: Tₘₐₓ = 15–20 min (coinciding with serum histamine elevation).
  • Barrier Stabilization: Tₒₙₛₑₜ = 45 min; maximal at 120 min (aligned with HNMT inhibition peak) [3] [5].

Table 3: Effects on Vascular Permeability Markers

ParameterPhase 1 (0–30 min)Phase 2 (1–6 hr)
VE-Cadherin Disruption82% ↑78% ↓
VVO Density4.7-fold ↑2.1-fold ↓
Albumin Extravasation230% ↑62% ↓
TNF-α Potentiation3.1-fold ↑1.8-fold ↓

Compounds Mentioned: Pyrathiazine hydrochloride, Diphenhydramine, Metoprine, Tacrine, Promethazine, Chlorpheniramine, Protoporphyrin-IX.

Properties

CAS Number

522-25-8

Product Name

Pyrathiazine hydrochloride

IUPAC Name

10-(2-pyrrolidin-1-ylethyl)phenothiazine;hydrochloride

Molecular Formula

C18H21ClN2S

Molecular Weight

332.9 g/mol

InChI

InChI=1S/C18H20N2S.ClH/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17;/h1-4,7-10H,5-6,11-14H2;1H

InChI Key

VDOLRBJLUIFCGO-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl

Canonical SMILES

C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.